molecular formula C11H14N2O7 B12822879 5'-O-Acetyluridine CAS No. 6773-44-0

5'-O-Acetyluridine

Cat. No.: B12822879
CAS No.: 6773-44-0
M. Wt: 286.24 g/mol
InChI Key: KTMVKCZHYODLLY-PEBGCTIMSA-N
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Description

5’-O-Acetyluridine is a modified nucleoside derived from uridine, where an acetyl group is attached to the 5’ position of the ribose sugar. This modification enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Acetyluridine typically involves the acetylation of uridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 5’ position .

Industrial Production Methods

Industrial production of 5’-O-Acetyluridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5’-O-Acetyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-O-Acetyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-Acetyluridine involves its conversion to uridine in vivo. Uridine plays a crucial role in various biochemical pathways, including the synthesis of nucleotides and nucleic acids. It also acts as a neuroprotective agent by modulating neurotransmitter levels and enhancing mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-Acetyluridine is unique due to its selective acetylation at the 5’ position, which provides a balance between stability and bioavailability. This makes it particularly useful in applications where controlled release and targeted delivery are essential .

Biological Activity

5'-O-Acetyluridine (5'-O-AcU) is a modified nucleoside derivative of uridine that has garnered attention for its potential therapeutic applications. This article explores the biological activity of 5'-O-AcU, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the addition of an acetyl group at the 5' position of the uridine molecule. Its molecular formula is C11_{11}H14_{14}N2_2O7_7 with a molecular weight of approximately 286.24 g/mol. The acetylation enhances lipophilicity, potentially improving cellular uptake compared to unmodified uridine .

Antibacterial Activity

Recent studies have demonstrated that derivatives of uridine, including 5'-O-AcU, exhibit notable antibacterial properties. For instance, a study synthesized various acylated uridine derivatives and evaluated their in vitro antibacterial activity against several pathogenic strains. Notably, some derivatives showed significant inhibition against Staphylococcus aureus and Bacillus cereus , indicating that modifications like acetylation can enhance antimicrobial efficacy .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of mitochondrial dysfunction. Research indicates that uridine and its derivatives may ameliorate mitochondrial toxicity, which is relevant in conditions such as hereditary orotic aciduria and other mitochondrial disorders. The compound has been shown to increase plasma uridine levels significantly, leading to potential therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enhanced Bioavailability : The acetyl group increases solubility and stability, leading to improved absorption and bioavailability in biological systems. Studies suggest that formulations containing 5'-O-AcU can achieve higher plasma concentrations than standard uridine .
  • Cellular Uptake : Acetylation may facilitate better transport across cell membranes due to increased lipophilicity, enhancing its pharmacological effects.
  • Metabolic Pathways : Once inside the cell, 5'-O-AcU can be deacetylated to release free uridine, which plays critical roles in nucleotide synthesis and cellular metabolism.

Study on Antimicrobial Activity

In a comparative study involving various acylated uridine derivatives, this compound was tested alongside standard antibiotics. Results indicated that certain derivatives exhibited comparable or superior activity against resistant bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Research

A clinical study demonstrated that administration of formulations containing this compound resulted in higher peak plasma levels compared to unmodified uridine. This increase was associated with improved outcomes in models of mitochondrial dysfunction, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Summary of Findings

Activity Mechanism Findings
AntibacterialEnhanced solubility and stabilitySignificant inhibition against S. aureus and B. cereus
NeuroprotectiveImproved cellular uptakeHigher plasma levels lead to better outcomes in mitochondrial toxicity models

Properties

CAS No.

6773-44-0

Molecular Formula

C11H14N2O7

Molecular Weight

286.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H14N2O7/c1-5(14)19-4-6-8(16)9(17)10(20-6)13-3-2-7(15)12-11(13)18/h2-3,6,8-10,16-17H,4H2,1H3,(H,12,15,18)/t6-,8-,9-,10-/m1/s1

InChI Key

KTMVKCZHYODLLY-PEBGCTIMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Origin of Product

United States

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